molecular formula C10H13NO4S B5693381 methyl N-(benzylsulfonyl)glycinate

methyl N-(benzylsulfonyl)glycinate

Cat. No.: B5693381
M. Wt: 243.28 g/mol
InChI Key: WZBXBMGQVRSZOH-UHFFFAOYSA-N
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Description

Methyl N-(benzylsulfonyl)glycinate is a synthetic organic compound belonging to the class of N-sulfonyl glycine esters, which are of significant interest in medicinal and synthetic chemistry. While specific biological data for this compound is not readily available, structurally related sulfonyl-containing compounds are frequently utilized as key intermediates and building blocks in the synthesis of more complex molecules . For instance, N-sulfonyl glycine derivatives serve as versatile precursors in pharmaceutical research for drug discovery programs . Furthermore, compounds with sulfonamide functional groups have a well-established history as chemotherapeutic agents, demonstrating a range of biological activities including antibacterial, antifungal, and antitumor effects . The structural motif of a glycine core modified with sulfonyl and ester groups makes this compound a valuable reagent for exploring structure-activity relationships and for the development of novel bioactive molecules.

Properties

IUPAC Name

methyl 2-(benzylsulfonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-15-10(12)7-11-16(13,14)8-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBXBMGQVRSZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNS(=O)(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs of methyl N-(benzylsulfonyl)glycinate, highlighting substituent effects on molecular weight, melting points, and synthetic yields:

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight Melting Point (°C) Yield (%) Key Features References
Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate C15H13ClFNO4S Phenylsulfonyl, 3-Cl-4-F-Ph 357.78 N/A N/A Halogenated aryl, enhanced reactivity
Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate C12H17NO6S Methylsulfonyl, 2,4-diOMe-Ph 303.33 N/A N/A Electron-rich aryl, high purity (≥97%)
Methyl N-(1H-indol-2-ylcarbonyl)glycinate C12H12N2O3 Indole-2-carbonyl 232.24 210–213 74 Heterocyclic, bioactive scaffold
Methyl N-(1H-indol-3-ylcarbonyl)glycinate C12H12N2O3 Indole-3-carbonyl 232.24 176–178 46 Lower yield due to steric hindrance
Methyl N-(pyrimidin-2-yl)glycinate C7H9N3O2 Pyrimidin-2-yl 167.17 N/A 76 Solid-phase synthesis, 95% purity
Methyl N-(4-hydroxyphenyl)glycinate C9H11NO3 4-Hydroxyphenyl 181.19 N/A N/A Polar, hydrogen-bonding capacity

Key Observations :

  • Electron-Withdrawing Groups : Halogenated aryl groups (e.g., 3-Cl-4-F-Ph in ) enhance electrophilicity, facilitating nucleophilic substitutions.
  • Heterocyclic Moieties : Indole- and pyrimidine-substituted derivatives (e.g., ) exhibit bioactivity and are used in drug discovery.
  • Solid-Phase Synthesis : Methyl N-(pyrimidin-2-yl)glycinate achieved a 76% yield via solid-phase methods, avoiding side reactions like diketopiperazine formation common in liquid-phase syntheses .

Q & A

Q. What are the optimized synthetic routes for methyl N-(benzylsulfonyl)glycinate, and how can reaction conditions be tailored to improve yield?

this compound is typically synthesized via a multi-step process starting from glycine methyl ester and benzylsulfonyl chloride. Key steps include:

  • Sulfonylation : Reaction of glycine methyl ester with benzylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is commonly used to isolate the product .
  • Optimization : Response surface methodology (RSM) can refine parameters like temperature, solvent ratio, and stoichiometry to maximize yield (e.g., 70–85% reported) .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm structural integrity, with sulfonamide protons appearing at δ 3.1–3.3 ppm and ester carbonyls at ~170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 286.08 for C11_{11}H13_{13}NO4_4S) .
  • Infrared (IR) Spectroscopy : Peaks at 1740 cm1^{-1} (ester C=O) and 1320–1160 cm1^{-1} (sulfonyl S=O) validate functional groups .

Q. How does the compound's stability vary under different storage and reaction conditions?

  • Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage (-20°C under argon) .
  • pH Sensitivity : Hydrolysis of the ester group is accelerated in alkaline conditions (pH > 9), requiring neutral buffers for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The sulfonamide group acts as an electron-withdrawing group, polarizing the adjacent C–N bond and enhancing susceptibility to nucleophilic attack. For example:

  • Aminolysis : Primary amines displace the methyl ester, forming N-substituted glycine derivatives (e.g., with benzylamine in THF, 60°C) .
  • Thiolysis : Thiols (e.g., mercaptoethanol) selectively cleave the sulfonamide under radical conditions, enabling functional group diversification .

Q. How can structural modifications (e.g., substituent variations) alter biological activity, and what contradictions exist in published data?

  • Substituent Effects :

    Substituent PositionBiological Activity (Example)Reference
    4-MethylphenylEnhanced COX-2 inhibition
    3-Chloro-4-methylphenylReduced antibacterial potency
  • Contradictions : Discrepancies in enzyme inhibition (e.g., IC50_{50} variability for similar derivatives) may arise from assay conditions (e.g., buffer ionic strength) or crystallographic packing differences .

Q. What methodologies resolve discrepancies in reported analytical data (e.g., NMR shifts, melting points)?

  • Cross-Validation : Compare data across multiple techniques (e.g., X-ray crystallography for absolute configuration vs. computational NMR prediction tools like ACD/Labs) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SIR97 software) resolves ambiguous stereochemistry .

Q. How does this compound interact with biological targets such as ERRα, and what are the implications for cancer research?

  • ERRα Inhibition : Derivatives like HSP1604 (a structural analog) bind to the ligand-binding domain of ERRα, downregulating transcriptional activity (IC50_{50} = 0.8 µM) and suppressing cancer cell proliferation .
  • Mechanistic Studies : Fluorescence polarization assays and molecular docking (e.g., AutoDock Vina) map binding interactions, revealing critical hydrogen bonds with Glu275 and Arg316 residues .

Methodological Considerations

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., ester hydrolysis) by precise control of residence time and temperature .
  • Catalytic Additives : Triethylamine (5 mol%) reduces sulfonic acid byproducts during sulfonylation .

Q. How are structure-activity relationship (SAR) studies designed to optimize glycinate derivatives?

  • Library Synthesis : Parallel synthesis of 20–50 analogs with systematic substituent variations (e.g., halogen, methoxy, alkyl groups) .
  • High-Throughput Screening (HTS) : 96-well plate assays evaluate inhibitory activity against target enzymes (e.g., COX-2, β-lactamase) .

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